molecular formula C23H34N6O3 B10952036 1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10952036
M. Wt: 442.6 g/mol
InChI Key: XKDVSWIMIOJOOW-XUTLUUPISA-N
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Description

1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple pyrazole rings and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of pyrazole rings and the pyrrolone core. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions. Common reagents used in these reactions include diethylamine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include other pyrazole derivatives and pyrrolone-based compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazole rings and pyrrolone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H34N6O3

Molecular Weight

442.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(1,5-dimethylpyrazol-4-yl)-4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H34N6O3/c1-8-27(9-2)11-12-28-20(17-13-24-26(7)15(17)5)19(22(31)23(28)32)21(30)18-14(4)25-29(10-3)16(18)6/h13,20,30H,8-12H2,1-7H3/b21-19+

InChI Key

XKDVSWIMIOJOOW-XUTLUUPISA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=C(N(N=C3)C)C)/O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=C(N(N=C3)C)C)O)C

Origin of Product

United States

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